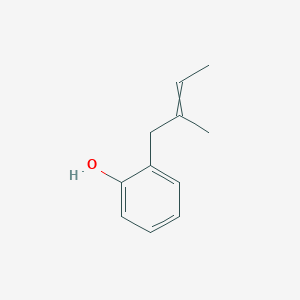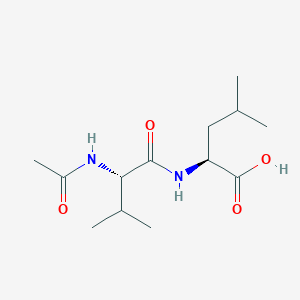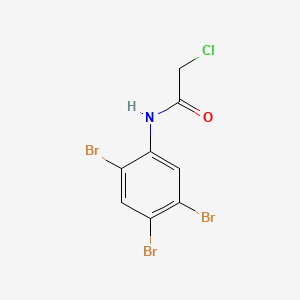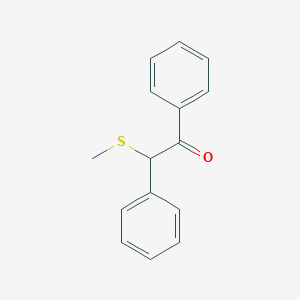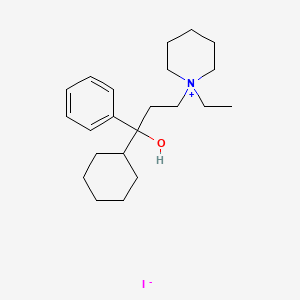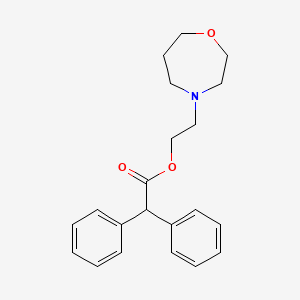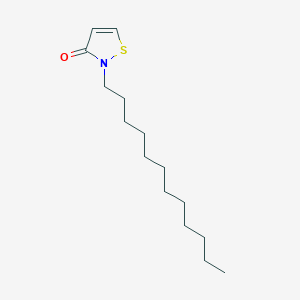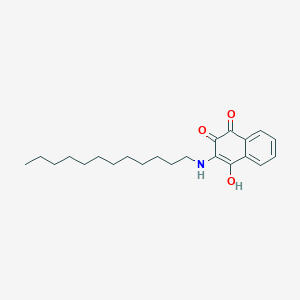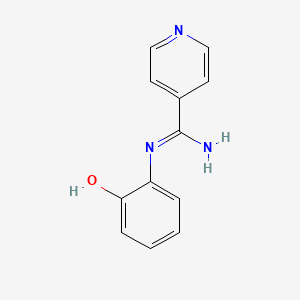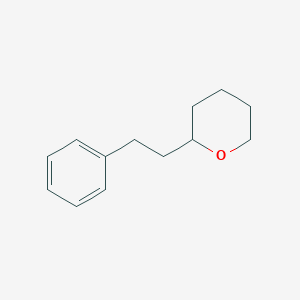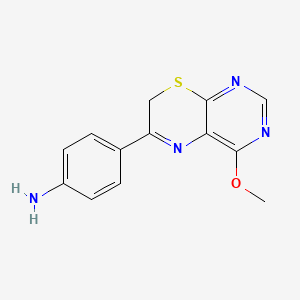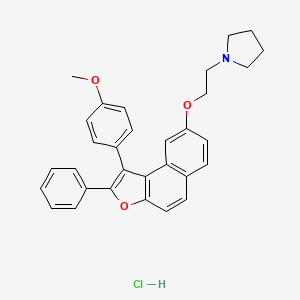
Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride is a complex organic compound It features a pyrrolidine ring, a naphthofuran moiety, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride typically involves multiple steps:
Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthofuran ring.
Attachment of the Methoxyphenyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the naphthofuran core.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, often using a pyrrolidine derivative and a suitable leaving group.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with an ethyl group and converting the product to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for scale-up. This includes using continuous flow reactors for better control over reaction parameters and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the naphthofuran moiety, potentially converting it to a dihydrofuran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrrolidine ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolidine derivatives with different substituents.
- Naphthofuran derivatives with varying functional groups.
- Methoxyphenyl-containing compounds.
Uniqueness
Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride stands out due to its unique combination of structural features. The presence of the pyrrolidine ring, naphthofuran moiety, and methoxyphenyl group in a single molecule provides a distinct set of chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
25439-33-2 |
|---|---|
Formule moléculaire |
C31H30ClNO3 |
Poids moléculaire |
500.0 g/mol |
Nom IUPAC |
1-[2-[1-(4-methoxyphenyl)-2-phenylbenzo[e][1]benzofuran-8-yl]oxyethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C31H29NO3.ClH/c1-33-25-13-10-23(11-14-25)29-30-27-21-26(34-20-19-32-17-5-6-18-32)15-9-22(27)12-16-28(30)35-31(29)24-7-3-2-4-8-24;/h2-4,7-16,21H,5-6,17-20H2,1H3;1H |
Clé InChI |
NUFCPGQJYMJYQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=C(C=CC(=C4)OCCN5CCCC5)C=C3)C6=CC=CC=C6.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
